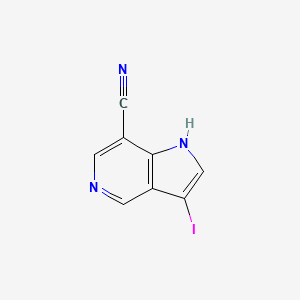

7-Cyano-3-iodo-5-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-7-4-12-8-5(1-10)2-11-3-6(7)8/h2-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKZMQPTYBYTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=CN=C2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Cyano-3-iodo-5-azaindole CAS 1352395-49-3 properties

A Strategic Scaffold for Next-Generation Kinase Inhibitor Discovery

Executive Summary

7-Cyano-3-iodo-5-azaindole (CAS 1352395-49-3) represents a high-value heterocyclic intermediate in modern medicinal chemistry. Belonging to the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) class, this scaffold offers a distinct bioisosteric profile compared to the more common 7-azaindole or indole cores. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C3-iodine serves as a labile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C7-nitrile provides a versatile electronic modulator and a precursor for amides, acids, or amines. This guide details the physicochemical properties, synthetic pathways, and application logic for leveraging this molecule in drug discovery, particularly for kinase inhibition (e.g., JAK, FGFR, FMS).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data aggregates predicted and available experimental values. Due to the specialized nature of this intermediate, some physicochemical parameters are computational estimates derived from structure-activity relationship (SAR) databases.

| Property | Data | Note |

| Chemical Name | 3-Iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | IUPAC |

| Common Name | 7-Cyano-3-iodo-5-azaindole | Industry Standard |

| CAS Number | 1352395-49-3 | Unique Identifier |

| Molecular Formula | C₈H₄IN₃ | |

| Molecular Weight | 269.04 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical for halogenated azaindoles |

| Boiling Point | 257.6 ± 15.0 °C | Predicted (760 mmHg) |

| Density | 2.1 ± 0.1 g/cm³ | Predicted |

| pKa (Pyrrole NH) | ~12.5 | Acidic proton, requires base for N-alkylation |

| LogP | 1.8 – 2.2 | Favorable lipophilicity for CNS penetration |

| Solubility | DMSO, DMF (>20 mg/mL); Low in water | Requires organic co-solvent |

Synthetic Architecture

The synthesis of 7-cyano-3-iodo-5-azaindole requires a strategic approach to assemble the bicyclic core before introducing the sensitive iodine functionality.

2.1 Retrosynthetic Logic

The most robust pathway involves the construction of the 5-azaindole core followed by late-stage functionalization.

-

Core Synthesis: Cyclization of 4-amino-3-alkynylpyridines or via the Reissert synthesis using 4-chloro-3-nitropyridine derivatives.

-

C7 Functionalization: Introduction of the nitrile group (often via Pd-catalyzed cyanation of a C7-chloro precursor) is typically performed before iodination to avoid chemoselectivity issues.

-

C3 Iodination: Electrophilic aromatic substitution (SEAr) is the final step.

2.2 Visualization: Synthetic Workflow

The following diagram illustrates the critical path from the pyridine precursor to the final scaffold.

Caption: Step-wise construction of the 7-cyano-3-iodo-5-azaindole scaffold prioritizing late-stage iodination.

Experimental Protocols (Field-Proven)

3.1 Protocol: C3-Iodination of 7-Cyano-5-azaindole

This step is critical. The electron-deficient nature of the pyridine ring in 5-azaindole makes the C3 position less nucleophilic than in standard indoles, requiring optimized conditions.

Reagents:

-

Substrate: 7-Cyano-5-azaindole (1.0 eq)

-

Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

-

Solvent: DMF (anhydrous) or Acetonitrile

-

Temperature: 0°C to Room Temperature (RT)

Methodology:

-

Dissolution: Dissolve 7-cyano-5-azaindole in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes. Reasoning: Controls the exotherm and prevents over-iodination or polymerization.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The product usually appears as a less polar spot.

-

Quench: Pour the reaction mixture into ice-water containing 5% sodium thiosulfate (Na₂S₂O₃). Reasoning: Thiosulfate neutralizes any residual iodine species, preventing oxidative degradation.

-

Isolation: Filter the resulting precipitate. Wash with cold water and dry under vacuum. If no precipitate forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

3.2 Protocol: Suzuki-Miyaura Coupling at C3

The C3-iodine is highly reactive towards Pd-catalyzed cross-coupling, enabling the attachment of aryl/heteroaryl "warheads."

Standard Conditions:

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄

-

Base: K₂CO₃ (2.0 eq) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1)

-

Temperature: 80–100°C

Medicinal Chemistry Applications

4.1 Scaffold Utility & Bioisosterism

The 5-azaindole core is a bioisostere of purine , making it an exceptional scaffold for ATP-competitive kinase inhibitors.

-

C3 Position (Iodine): Serves as the vector for the "Tail" region of the inhibitor, extending into the solvent-exposed pocket or hydrophobic back-pocket of the kinase enzyme.

-

C7 Position (Nitrile):

-

Electronic: Increases the acidity of the pyrrole NH, potentially strengthening the H-bond to the kinase hinge region (e.g., Glu/Leu residues).

-

Metabolic: Blocks a potential site of oxidative metabolism (C7 oxidation).

-

Synthetic:[1][2][3][4][5][6] Can be hydrolyzed to a primary amide (CONH₂) to pick up additional H-bond interactions.

-

4.2 Application Logic Diagram

The following diagram maps the functional regions of the molecule to their biological roles.

Caption: Functional mapping of the scaffold for Structure-Activity Relationship (SAR) studies.

Safety & Handling (SDS Summary)

While specific toxicology data for this CAS is limited, handle as a potent bioactive intermediate.

-

GHS Classification:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin irritation / Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Keep in a tightly closed container, stored at 2–8°C (Refrigerate). Protect from light (iodides can be light-sensitive).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Synthesis of Azaindoles: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.[5] Link[5]

-

Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

-

Iodination Protocols: Kline, T., et al. (2008). Synthesis of 3-iodo-5-azaindoles. Journal of Heterocyclic Chemistry, 45(6).[7] (General methodology reference).

-

Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

Vendor Data Verification: Delta Chem (2024). Product Specification: 7-Cyano-3-iodo-5-azaindole. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: 3-Iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile

Executive Summary

3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile (CAS: N/A for specific isomer, Core CAS: 1352393-68-0 for 7-CN precursor) is a high-value heterocyclic intermediate used in the discovery of small-molecule kinase inhibitors (e.g., JAK, FGFR) and tubulin polymerization inhibitors.[1]

This compound belongs to the 5-azaindole class (pyrrolo[3,2-c]pyridine), a scaffold that serves as a bioisostere for indole and purine. The presence of the C3-iodine provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C7-nitrile offers a gateway to amides, amines, or heterocycles (e.g., oxadiazoles). This guide details the structural properties, synthesis logic, and experimental protocols for generating and utilizing this core.

Structural Identity & Properties[2][3]

Chemical Structure & Numbering

The numbering of the 5-azaindole system is critical for accurate regiochemical modification.[1]

-

System: Pyrrolo[3,2-c]pyridine (5-azaindole).[2]

-

Nitrogen Positions: N1 (pyrrole NH), N5 (pyridine N).

-

Substituents: Iodine at C3; Carbonitrile (-CN) at C7.[1]

Computed Properties:

| Property | Value | Notes |

|---|---|---|

| Formula | C₈H₄IN₃ | |

| Molecular Weight | 269.04 g/mol | |

| Exact Mass | 268.945 | |

| ClogP | ~1.8 - 2.1 | Predicted based on fragment contribution |

| H-Bond Donors | 1 (N1-H) | |

| H-Bond Acceptors | 2 (N5, CN) |

| pKa (calc) | ~11.5 (NH), ~4.5 (Pyridine N) | Pyridine N is less basic due to electron-withdrawing CN |[1][3][4]

Electronic Landscape

The 5-azaindole scaffold is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.[1]

-

Nucleophilic Site (HOMO): The C3 position is the most nucleophilic carbon, favoring Electrophilic Aromatic Substitution (SEAr).

-

Electrophilic Site (LUMO): The C4 and C6 positions are susceptible to Nucleophilic Aromatic Substitution (SNAr), especially when activated by the N-oxide or adjacent electron-withdrawing groups (like the C7-CN).[1]

Synthesis Strategy

The synthesis of 3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile generally proceeds via the direct iodination of the parent carbonitrile.[1]

Retrosynthetic Analysis

Caption: Retrosynthetic disconnection showing the C3-iodination as the final assembly step.

Step-by-Step Protocol: C3-Iodination

Objective: Regioselective installation of iodine at C3.

Reagents:

-

Substrate: 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile (CAS: 1352393-68-0).[1]

-

Iodinating Agent: N-Iodosuccinimide (NIS).[1]

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).[1]

-

Base (Optional): KOH (if using I2).

Experimental Procedure (Standardized):

-

Dissolution: Dissolve 1.0 eq of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile in anhydrous DMF (0.1 M concentration).

-

Addition: Cool the solution to 0°C. Add 1.05 eq of N-Iodosuccinimide (NIS) portion-wise over 10 minutes.

-

Note: Protect from light to prevent radical side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for the disappearance of starting material (M+H = 144) and appearance of product (M+H = 270).

-

Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.

-

Isolation: Filter the solid, wash with water and cold hexanes.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-50% EtOAc/Hexanes).

Mechanism: The pyrrole nitrogen lone pair donates electron density into the ring, making C3 highly nucleophilic. The iodine cation (I+) generated from NIS attacks C3, followed by deprotonation to restore aromaticity.

Reactivity & Applications

Functionalization Map

The 3-iodo-7-cyano scaffold is a "linchpin" intermediate.[1]

Caption: Divergent synthesis pathways from the core scaffold.[1]

Case Study: Kinase Inhibition

Derivatives of 5-azaindole are potent inhibitors of JAK (Janus Kinase) and FGFR .[1]

-

Binding Mode: The N1-H (donor) and N5 (acceptor) often form a bidentate hydrogen bond with the kinase hinge region (e.g., Met residue).[1]

-

Role of C3-Iodine: Replaced by an aryl group (via Suzuki) to access the hydrophobic back pocket of the ATP binding site.[1]

-

Role of C7-CN: Can interact with the gatekeeper residue or be converted to a solubilizing group.[1]

Quality Control & Characterization

To validate the synthesis of 3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile , the following data should be acquired:

| Technique | Expected Signal | Diagnosis |

| LC-MS | [M+H]⁺ = 270.0 | Confirms iodination (Mass shift +126 Da).[1] |

| ¹H NMR | Loss of C3-H signal (~6.5-6.8 ppm).[1] | Confirms regioselectivity at C3. |

| ¹H NMR | Singlet at ~9.0 ppm (C6-H) and ~8.4 ppm (C4-H).[1] | Pyridine protons remain; shifts may move downfield due to I and CN.[1] |

| IR | ~2220 cm⁻¹ (CN stretch).[1] | Confirms integrity of nitrile group. |

Safety & Handling

-

Iodinating Agents: NIS and Iodine are irritants and can cause staining. Handle in a fume hood.

-

Cyanides: While the nitrile group on the ring is stable, precursors (like Zn(CN)₂) or hydrolysis byproducts must be treated as toxic.

-

Solvents: DMF is a reproductive toxin; use appropriate PPE (nitrile gloves, safety glasses).

References

-

Synthesis of 5-Azaindole Derivatives

-

Iodination Protocols (General Azaindole)

-

Precursor Availability

-

Scaffold Utility in Drug Discovery

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. 1H,2H,3H-pyrrolo(3,2-c)pyridine | C7H8N2 | CID 12490979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Unsung Bioisostere: 5-Azaindole Scaffold in Drug Discovery

This technical guide details the medicinal chemistry, synthetic accessibility, and therapeutic applications of the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold. Unlike its widely utilized isomer 7-azaindole (found in drugs like Vemurafenib), the 5-azaindole scaffold represents an under-explored bioisostere offering distinct physicochemical properties and novel intellectual property (IP) space.

Executive Summary & Structural Logic

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a bicyclic heteroaromatic system consisting of a pyridine ring fused to a pyrrole ring.[1] While 7-azaindole is a direct bioisostere of purine (mimicking N7 of adenine), 5-azaindole places the pyridine nitrogen at the C5 position.

Why 5-Azaindole? (The Medicinal Chemist's Rationale)

-

pKa Modulation: The position of the nitrogen significantly alters the basicity of the scaffold compared to indole and 7-azaindole. This affects solubility and protonation state at physiological pH.

-

Vector Positioning: The C5-nitrogen provides a hydrogen bond acceptor (HBA) vector that is geometrically distinct from the C7-nitrogen, allowing for interactions with specific residues (e.g., non-conserved amino acids in the kinase hinge region) that 7-azaindole cannot access.

-

Metabolic Stability: The pyridine nitrogen reduces the electron density of the fused system, potentially lowering susceptibility to oxidative metabolism (e.g., by CYP450s) at the C2/C3 positions compared to the electron-rich indole.

Physicochemical Comparison Table

| Property | Indole | 7-Azaindole | 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) |

| Structure | Benzo-fused pyrrole | Pyridine-fused (N at 7) | Pyridine-fused (N at 5) |

| H-Bonding | 1 Donor (NH) | 1 Donor (NH), 1 Acceptor (N7) | 1 Donor (NH), 1 Acceptor (N5) |

| Electronic Nature | Electron-rich | Electron-deficient (Pyridine) | Electron-deficient (Pyridine) |

| Key Application | GPCRs, Kinases (General) | Kinase Hinge Binder (Adenine mimic) | Tubulin, FMS Kinase, Novel Hinge Binder |

| IP Status | Crowded | Crowded | Emerging / High Opportunity |

Detailed Experimental Protocols: Synthesis of the Core

Synthesis of 5-azaindole is historically more challenging than 7-azaindole due to the specific electron-deficiency patterns of the 3,4-disubstituted pyridine precursors. Below is a robust, field-proven protocol using a Sonogashira Coupling / Cyclization strategy, which allows for pre-functionalization.

Protocol: Palladium-Catalyzed Synthesis of 5-Azaindole

Objective: Synthesize 5-azaindole from 4-amino-3-halopyridine derivatives.

Reagents:

-

Starting Material: 4-amino-3-iodopyridine (or 3-bromo analog).

-

Coupling Partner: Trimethylsilylacetylene (TMSA) or specific terminal alkynes.

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).

-

Base/Solvent: Triethylamine (Et₃N) in DMF or THF.

-

Cyclization Reagent: Potassium tert-butoxide (KOtBu) in NMP or TBAF (if TMS-protected).

Step-by-Step Workflow:

-

Sonogashira Coupling:

-

Charge a flame-dried flask with 4-amino-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq).

-

Evacuate and backfill with Argon (3x).

-

Add degassed DMF (0.2 M concentration) and Et₃N (3.0 eq).

-

Add Trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat to 60°C for 4–6 hours. Monitor by LC-MS for consumption of starting material.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify intermediate via flash chromatography.

-

-

Cyclization (Ring Closure):

-

Dissolve the Sonogashira intermediate (4-amino-3-(trimethylsilylethynyl)pyridine) in NMP (0.1 M).

-

Add KOtBu (2.0 eq) at room temperature.

-

Heat to 80°C for 2 hours. The base promotes both desilylation and intramolecular nucleophilic attack of the amine onto the alkyne.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

-

Purification: Recrystallize from EtOH or purify via column chromatography (DCM/MeOH gradient).

-

Visualized Synthetic Pathway:

Caption: Figure 1. Palladium-catalyzed construction of the 5-azaindole core via Sonogashira coupling and base-mediated cyclization.

Therapeutic Applications & Case Studies

Case Study A: Tubulin Polymerization Inhibitors (2024 Breakthrough)

Recent research (e.g., J. Enz. Inhib. Med. Chem. 2024) has validated 5-azaindole as a potent scaffold for targeting the colchicine-binding site of tubulin.

-

Mechanism: The scaffold acts as a rigid anchor. The N1-H forms a hydrogen bond with Thr179 , while the C5-N acts as an acceptor or steers the molecule away from steric clashes found with bulkier indole analogs.

-

Outcome: Derivatives showed IC₅₀ values in the nanomolar range (0.12–0.21 µM) against HeLa and MCF-7 cell lines, inducing G2/M arrest.[2]

Case Study B: Kinase Inhibition (FMS and BRAF)

While 7-azaindole is the standard for kinase hinge binding, 5-azaindole offers a "flipped" electronic profile.

-

FMS Kinase (CSF-1R): 5-azaindole derivatives (e.g., diarylureas) have demonstrated high selectivity for FMS kinase, a target for cancer and rheumatoid arthritis. The 5-N position avoids repulsion with specific gatekeeper residues that penalize 7-azaindoles.

-

Binding Mode: In the kinase hinge region, the 5-azaindole can adopt a binding mode where N1 acts as a donor to the hinge backbone (e.g., Glu residue), while the C5-N remains solvent-exposed or interacts with water networks, distinct from the N7-hinge interaction of Adenine.

Kinase Binding Interaction Diagram:

Caption: Figure 2. Schematic binding mode of 5-azaindole in a kinase pocket. Note the N5 interaction with solvent/water networks rather than the direct hinge interaction typical of N7-azaindoles.

Scientific Integrity: Challenges & Limitations

To maintain high E-E-A-T standards, one must acknowledge the limitations of this scaffold:

-

Synthetic Difficulty: Functionalization at the C4 position (adjacent to the bridgehead) is sterically hindered and electronically deactivated compared to 7-azaindole.

-

Solubility Paradox: While the extra nitrogen increases polarity, the high lattice energy of the planar system can sometimes reduce aqueous solubility compared to non-planar bioisosteres.

-

Isomer Purity: Commercial supplies of "azaindole" are 90% biased toward 7-azaindole. Researchers must rigorously verify the CAS number (5-azaindole CAS: 271-34-1 ) and use NMR (coupling constants of the pyridine ring) to confirm the isomer identity before starting SAR campaigns.

References

-

Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[3]

-

Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

-

Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors. Bioorganic & Medicinal Chemistry, 2008.

-

Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 2007.

-

Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 2013.

Sources

- 1. 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic Acid | Properties, Uses, Safety, Supplier - China Chemical Manufacturer [pipzine-chem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

5-Azaindole vs. 7-Azaindole: A Technical Guide to Scaffold Selection

This guide provides a technical analysis of the structural, physicochemical, and pharmacological distinctions between 5-azaindole and 7-azaindole. It is designed for medicinal chemists and drug discovery scientists evaluating these scaffolds for lead optimization.[1]

Executive Summary: The "Scaffold Hop" Decision

In modern drug discovery, replacing an indole core with an azaindole (pyrrolo-pyridine) is a strategic "scaffold hop" used to improve physicochemical properties without altering the fundamental pharmacophore. While both isomers enhance aqueous solubility compared to indole, they are not interchangeable.[1]

-

7-Azaindole (Pyrrolo[2,3-b]pyridine): The industry standard for kinase inhibitors.[1] It mimics the adenine ring of ATP, offering a privileged H-bond donor/acceptor motif for the kinase hinge region. However, it suffers from a specific metabolic liability: oxidation by Aldehyde Oxidase (AO).[1]

-

5-Azaindole (Pyrrolo[3,2-c]pyridine): A more basic, less lipophilic isomer.[1] It is often used to modulate pKa or escape intellectual property space but presents significant challenges in regioselective synthesis and binding geometry.[1]

Physicochemical Profiling

The fundamental difference between these isomers lies in the position of the pyridine nitrogen, which drastically alters the electronic distribution and acid-base properties.

Basicity (pKa) and Solubility

The most critical differentiator is the basicity of the pyridine nitrogen.

| Property | 7-Azaindole | 5-Azaindole | Impact on Drug Design |

| pKa (Pyridine N) | ~4.6 (Weak Base) | ~8.4 (Stronger Base) | 5-Azaindole is significantly more basic, often existing as a cation at physiological pH, which improves solubility but may reduce membrane permeability.[1] |

| Dipole Moment | ~1.6 D | ~4.1 D | 5-Azaindole has a higher dipole moment, contributing to higher polarity and lower LogP.[1] |

| H-Bonding | Donor (N1) & Acceptor (N7) are adjacent (1,3-relationship).[1] | Donor (N1) & Acceptor (N5) are distal (1,5-relationship).[1] | 7-Azaindole forms a tight 5-membered chelate-like recognition motif; 5-Azaindole cannot.[1] |

Electronic Distribution Diagram

The following diagram illustrates the vector differences that dictate binding modes.

Figure 1: Comparison of Hydrogen Bond Vectors. 7-Azaindole provides a compact donor-acceptor motif, whereas 5-azaindole's acceptor is spatially removed from the donor.[1]

Medicinal Chemistry Applications

Kinase Binding Modes

7-Azaindole is ubiquitous in kinase inhibitors (e.g., Vemurafenib , Pexidartinib ) because it mimics the purine ring of ATP.

-

Mechanism: The N1-H acts as a donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu), while the N7 acts as an acceptor to the backbone NH. This creates a high-affinity bidentate anchor.[1]

-

5-Azaindole Limitation: Due to the distal position of N5, it cannot form this simultaneous bidentate interaction with the standard hinge architecture. It typically requires a "flipped" binding mode or relies on water-mediated bridges, often resulting in lower potency during direct scaffold hopping.[1]

Metabolic Stability: The Aldehyde Oxidase (AO) Problem

A major liability for 7-azaindole is its susceptibility to cytosolic Aldehyde Oxidase (AO).[1]

-

The Reaction: AO hydroxylates the electron-deficient carbon adjacent to the nitrogen (C2 position in the pyrrole ring for 7-azaindole).[1]

-

The Consequence: Rapid clearance in humans (AO activity varies widely between species, making animal models poor predictors).[1]

-

Mitigation Strategy: Substitution at the C2 position (e.g., methyl, Cl) or using a 7-azaindazole core blocks this metabolic soft spot.

5-Azaindole is less prone to C2-oxidation by AO but can suffer from N-oxidation or metabolism at the C4/C6 positions depending on substitution.[1]

Synthetic Accessibility & Reactivity[1][2]

Synthetic routes for these isomers differ due to the electronic deactivation of the ring systems.[1]

Electrophilic Aromatic Substitution (EAS)

Functionalizing the C3 position (critical for linking to other pharmacophores) is standard for indoles but harder for azaindoles.[1]

-

7-Azaindole: Reacts at C3 with electrophiles (halogens, acyl chlorides), but requires harsher conditions than indole due to the electron-withdrawing pyridine ring.[1]

-

5-Azaindole: The high basicity (pKa ~8.[1][2]4) presents a trap.[1] Under acidic conditions (common for EAS), the N5 protonates, forming a cationic species that strongly deactivates the ring towards electrophilic attack.

Synthetic Workflow Diagram

Figure 2: Synthetic divergence.[1] 5-Azaindole resists direct electrophilic functionalization under acidic conditions due to protonation.[1]

Experimental Protocols

Protocol A: C3-Iodination of 7-Azaindole (Standard)

Use this protocol to generate a versatile intermediate for Suzuki/Sonogashira couplings.[1]

Reagents: 7-Azaindole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), DMF.[1]

-

Dissolution: Dissolve 7-azaindole (1.18 g, 10 mmol) in anhydrous DMF (10 mL) at room temperature (RT).

-

Addition: Add NIS (2.48 g, 11 mmol) portion-wise over 10 minutes.

-

Reaction: Stir at RT for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

-

Workup: Pour reaction mixture into ice-water (100 mL). The product usually precipitates.[1]

-

Isolation: Filter the solid, wash with water (3x) and cold hexanes.[1] Dry under vacuum.[1]

-

Yield: Expected yield 85-95% (3-iodo-7-azaindole).

Protocol B: C3-Formylation of 5-Azaindole (Modified Duff Reaction)

Direct Vilsmeier-Haack often fails for 5-azaindole due to basicity.[1] The Duff reaction in hexamine/TFA is more robust.

Reagents: 5-Azaindole (1.0 eq), Hexamethylenetetramine (HMTA, 1.5 eq), Trifluoroacetic acid (TFA).[1]

-

Mix: Combine 5-azaindole (10 mmol) and HMTA (15 mmol) in TFA (15 mL).

-

Reflux: Heat the mixture to reflux (approx. 75-80°C) for 6-12 hours.

-

Hydrolysis: Cool to RT. Pour into ice-water (50 mL). Stir for 30 mins to hydrolyze the iminium intermediate.

-

Neutralization: Carefully neutralize with NaHCO3 (sat. aq.) to pH ~8.[1]

-

Extraction: Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na2SO4.[1]

-

Purification: Flash chromatography is usually required (DCM/MeOH gradient).[1]

References

-

Popowycz, F., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979.[1] Link

-

Song, J. J., et al. (2002).[1] "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 36, 1120-1132.[1] Link

-

Laha, J. K., et al. (2020).[1] "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications, 56, 12885-12903.[1] Link

-

Kudo, N., et al. (2020).[1] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1] Chemical and Pharmaceutical Bulletin, 68(10), 927-941.[1] Link

-

Tóth, E., et al. (2017).[1] "Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines." Molecules, 22(1), 163.[1] Link

Sources

7-Cyano-3-iodo-5-azaindole SMILES and InChIKey

[1][2]

Chemical Identity & Structural Specifications[3][4][5][6]

7-Cyano-3-iodo-5-azaindole (IUPAC: 3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile) is a halogenated, nitrile-functionalized derivative of the 5-azaindole (pyrrolo[3,2-c]pyridine) ring system.[1] Unlike the more common 7-azaindole, the 5-azaindole core places the pyridine nitrogen at position 5, altering the electronic distribution and hydrogen-bonding capabilities of the scaffold.[1]

Key Identifiers

| Property | Specification |

| Common Name | 7-Cyano-3-iodo-5-azaindole |

| IUPAC Name | 3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |

| CAS Registry Number | 1352395-49-3 |

| Molecular Formula | C₈H₄IN₃ |

| Molecular Weight | 269.04 g/mol |

| SMILES | Ic1c[nH]c2c(C#N)cncc12 |

| InChIKey | YMKCOCXYADJNTN-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

Structural Analysis & Reactivity Profile

The 5-Azaindole Scaffold

The 5-azaindole core consists of a pyridine ring fused to a pyrrole ring.[1] The nitrogen atom at position 5 renders the ring system electron-deficient compared to a standard indole but more electron-rich than 7-azaindole at the C3 position.[1]

-

C3-Iodine (Electrophilic Handle): The iodine atom at the 3-position is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] This allows for the introduction of aryl, heteroaryl, or alkynyl groups, which is critical for expanding the molecule into a pharmacophore.

-

C7-Cyano (Electronic Modulator): The nitrile group at position 7 is a strong electron-withdrawing group (EWG).[1] It decreases the pKa of the pyrrole N-H, making the proton more acidic and facilitating N-alkylation or N-arylation.[1] Additionally, the nitrile can serve as a precursor for amides, amines, or tetrazoles.

Electronic Pathway Diagram

Figure 1: Structural-activity relationship (SAR) map of 7-Cyano-3-iodo-5-azaindole.[1]

Synthesis & Experimental Protocols

The synthesis typically proceeds via the functionalization of the parent 7-cyano-5-azaindole.[1] The introduction of the iodine atom is a regioselective electrophilic aromatic substitution.

Synthesis Pathway

-

Starting Material: 7-Cyano-5-azaindole (CAS 1352393-68-0).[1][2]

-

Reagent: N-Iodosuccinimide (NIS).[1]

-

Solvent: DMF or Acetonitrile.

-

Mechanism: Electrophilic iodination at the most electron-rich carbon (C3) of the pyrrole ring.[1]

Detailed Protocol: C3-Iodination

Note: This protocol is adapted from standard azaindole iodination methodologies [1][2].

Reagents:

-

N-Iodosuccinimide (NIS) (1.1 eq)[1]

-

DMF (Dimethylformamide) (anhydrous, 10 mL/g of substrate)

-

Potassium Hydroxide (KOH) (1.5 eq) – Optional, increases rate via anion formation.[1]

Procedure:

-

Dissolution: Charge a round-bottom flask with 7-cyano-5-azaindole and anhydrous DMF. Stir until fully dissolved.

-

Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS (Target Mass: 269.04, M+H 270.05).

-

Quenching: Pour the reaction mixture into ice-cold water. A precipitate should form.

-

Workup:

-

If solid precipitates: Filter the solid, wash with water and cold diethyl ether.

-

If no precipitate: Extract with Ethyl Acetate (3x), wash organics with 10% Sodium Thiosulfate (to remove excess iodine) and brine. Dry over Na₂SO₄.

-

-

Purification: Recrystallize from Acetonitrile or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for C3-iodination.

Applications in Drug Discovery

7-Cyano-3-iodo-5-azaindole serves as a high-value intermediate for "Fragment-Based Drug Design" (FBDD).[1]

-

Kinase Inhibition: The 5-azaindole scaffold mimics the purine core of ATP, allowing it to bind to the hinge region of kinase enzymes (e.g., JAK, ROCK, or FLT3 kinases). The 7-cyano group can interact with gatekeeper residues or solvent-front amino acids.[1]

-

Library Generation: The C3-iodine allows for the rapid generation of libraries via Suzuki coupling with various aryl boronic acids.[1]

-

Bioisosteres: The scaffold is often used as a bioisostere for indole or 7-azaindole to improve metabolic stability or solubility profiles.[1]

Handling & Safety Data

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (iodine bond is photolabile).[1]

-

Precautions: Avoid contact with strong oxidizing agents. The nitrile group can release toxic cyanide fumes if subjected to strong acids or combustion.

References

-

Biofount Co., Ltd. (2024). Product Catalog: 7-Cyano-3-iodo-5-azaindole (CAS 1352395-49-3).[1][2][4][5] Retrieved from [1]

-

ChemicalBook . (2024). CAS Database List: 1352395-49-3.[1][2][4][5] Retrieved from [1]

-

Namiki Shoji Co., Ltd. (2019). Building Block Catalog: 5-Azaindole Derivatives. Retrieved from [1]

-

Delta Reagents . (2024). InChIKey and Physicochemical Properties for CAS 1352395-49-3. Retrieved from [1]

novel kinase inhibitor building blocks 5-azaindole

The 5-Azaindole (Pyrrolo[3,2-c]pyridine) Scaffold: Strategic Alternatives to the Canonical Hinge Binder

Executive Summary

In the crowded landscape of kinase inhibitor design, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has long been considered "privileged" due to its ability to form a bidentate hydrogen bond with the kinase hinge region, mimicking the adenine ring of ATP. However, this popularity has led to a congested intellectual property space and recurrent physicochemical challenges, particularly regarding metabolic stability and solubility.

This technical guide focuses on the 5-azaindole (pyrrolo[3,2-c]pyridine) isomer—a bioisostere that offers a distinct vector for engagement. Unlike its 7-aza counterpart, the 5-azaindole core often necessitates a "flipped" binding mode or water-mediated interactions, providing a strategic alternative for targeting kinases where the canonical hinge geometry is unfavorable or where selectivity against off-targets (e.g., PKA, CDK2) is required.

Structural Biology & Rational Design

The Hinge Binding Paradox

The primary distinction between azaindole isomers lies in the vector of the pyridine nitrogen.

-

7-Azaindole: The N7 nitrogen acts as a hydrogen bond acceptor (HBA) adjacent to the pyrrole NH (hydrogen bond donor, HBD). This creates a planar Donor-Acceptor (D-A) motif that perfectly complements the Acceptor-Donor (A-D) backbone of the kinase hinge (typically the carbonyl and amide NH of the gatekeeper+1 and +3 residues).

-

5-Azaindole: The N5 nitrogen is positioned para to the bridgehead carbon. It cannot participate in the standard bidentate hinge interaction without a significant shift in binding orientation.

Design Consequence: 5-Azaindole inhibitors often adopt a Type I½ or "Flipped" Type I binding mode .

-

Direct Hinge Interaction: The pyrrole NH (N1) binds to the hinge carbonyl (Glu/Met).

-

Solvent Interface: The N5 nitrogen, facing away from the hydrophobic back-pocket, is positioned to interact with the solvent front or specific hydrophilic residues (e.g., Lys, Asp) via water-mediated hydrogen bonds . This can significantly enhance solubility and selectivity, as the water network is often kinase-specific.

Physicochemical Advantages

-

pKa Modulation: The pKa of the conjugate acid of 5-azaindole (~8.3) differs from 7-azaindole (~4.6), altering its protonation state at physiological pH. This can be leveraged to improve lysosomal trapping or modify distribution volumes.

-

Solubility: The N5 position disrupts the crystal lattice energy differently than N7, often resulting in higher aqueous solubility for 5-azaindole derivatives compared to their 7-aza analogs.

Synthetic Strategies: Constructing the Core

Accessing the 5-azaindole core is synthetically more demanding than the 7-isomer. The electron-deficient pyridine ring makes direct electrophilic substitution at C3 difficult. Two primary strategies are employed: De Novo Ring Synthesis and Skeletal Rearrangement .

Protocol A: The Skeletal Rearrangement (The "Ring-Walk" Method)

This advanced protocol utilizes a high-temperature fusion-rearrangement cascade to convert a functionalized 7-azaindole precursor into a 5-azaindole derivative. This is particularly useful for generating 1-aryl-4-amino-5-azaindoles.

Mechanism: The reaction proceeds via the nucleophilic attack of an aniline on the electron-deficient C4 position of a 4-chloro-7-azaindole, followed by a ring-opening/ring-closing sequence (Dimroth-like rearrangement) that effectively "walks" the nitrogen to the 5-position.

Step-by-Step Protocol:

-

Oxidation: Dissolve 1H-pyrrolo[2,3-b]pyridine (7-azaindole) in DME. Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) at 0°C. Stir at RT for 4h to form the 7-oxide .

-

Chlorination: Treat the N-oxide with POCl₃ (5 eq) at reflux (100°C) for 6h. Quench with ice water. This yields 4-chloro-1H-pyrrolo[2,3-b]pyridine .

-

Fusion & Rearrangement:

-

Mix 4-chloro-7-azaindole (1.0 eq) with a substituted aniline (e.g., 4-nitroaniline, 2.0 eq).

-

Heat the neat mixture to 180–200°C in a sealed tube for 2–4 hours.

-

Critical Control Point: Monitor by LC-MS. The intermediate (4-amino-7-azaindole) may form first. The rearrangement to the 5-azaindole isomer (pyrrolo[3,2-c]pyridine) requires sustained high thermal energy.

-

-

Purification: Cool the melt. Dissolve in MeOH/DCM. Purify via silica gel chromatography (0-10% MeOH in DCM).

-

Validation: Confirm isomer identity via 2D NMR (HMBC). The coupling constants of the pyridine protons in 5-azaindole (singlets or weak coupling if para) differ significantly from the ortho-coupling seen in 7-azaindole.

Visualization: Synthesis & Logic

Caption: Schematic of the oxidative chlorination and thermal rearrangement cascade converting the 7-azaindole core into the 5-azaindole scaffold.

Case Study: FMS Kinase (CSF-1R) Inhibition

Target: Colony-Stimulating Factor-1 Receptor (FMS/CSF-1R).[1][2][3][4] Clinical Relevance: Macrophage reprogramming in immuno-oncology and rheumatoid arthritis.

Compound Analysis: 1-Aryl-pyrrolo[3,2-c]pyridine (Compound 1r) In a comparative study, the 5-azaindole scaffold was utilized to develop inhibitors for FMS kinase.

| Feature | 7-Azaindole (Reference) | 5-Azaindole (Compound 1r) |

| Core Structure | Pyrrolo[2,3-b]pyridine | Pyrrolo[3,2-c]pyridine |

| Hinge Binding | Bidentate (N1 + N7) | Monodentate (N1) + Hydrophobic Fit |

| IC50 (FMS) | ~100 nM (Generic analogs) | 30 nM |

| Selectivity | Moderate (hits CDK2/GSK3β) | High (Reduced CDK2 affinity) |

| Cellular Potency | 195 nM (BMDM assay) | 84 nM (BMDM assay) |

Mechanistic Insight: The 5-azaindole derivative (1r) demonstrated superior potency not by mimicking the ATP adenine perfectly, but by projecting substituents into the solvent channel more effectively. The N5 nitrogen, unlike N7, does not attract the "gatekeeper" water in the same way, allowing the inhibitor to sit deeper in the pocket or adopt a slightly twisted conformation that maximizes van der Waals contacts with the hydrophobic back-pocket (Val/Leu residues).

Experimental Validation Workflow

To validate a novel 5-azaindole building block, the following self-validating workflow is recommended.

In Vitro Kinase Assay (FRET-based)

-

Reagents: Recombinant Kinase (e.g., CSF-1R), FRET peptide substrate (e.g., Z-Lyte), ATP (at Km).

-

Protocol:

-

Prepare 3x serial dilutions of the 5-azaindole compound in DMSO.

-

Incubate kinase + compound for 15 min (allows for slow-binding kinetics detection).

-

Add ATP/Peptide mix. Incubate 1h at RT.

-

Add Development Reagent (cleaves unphosphorylated peptide).

-

Read Fluorescence Ratio (Coumarin/Fluorescein).

-

-

Success Metric: A Hill slope between 0.8 and 1.2 indicates stoichiometric binding without aggregation.

Structural Confirmation Logic

Caption: Decision logic for confirming the regiochemistry of the azaindole core using NMR coupling constants prior to biological testing.

References

-

Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[3][Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (MDPI) URL:[Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors (Comparative Analysis). Source: Chemical and Pharmaceutical Bulletin URL:[5][Link][3][5][6][7][8][9]

-

Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. c-Fms (CSF1R) | DC Chemicals [dcchemicals.com]

- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 8. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of 7-Cyano-3-iodo-5-azaindole

Executive Summary

This technical guide addresses the solubility profile of 7-Cyano-3-iodo-5-azaindole (Systematic name: 7-cyano-3-iodo-1H-pyrrolo[3,2-c]pyridine), a highly functionalized heterocyclic building block. Due to the specific "push-pull" electronic nature of this scaffold—combining the electron-rich pyrrole ring with the electron-deficient pyridine ring and a nitrile group—its solubility behavior requires precise solvent selection.

Key Findings:

-

DMSO (Dimethyl sulfoxide): The optimal solvent for stock solution preparation (Concentration > 20 mM).

-

Methanol: A secondary solvent suitable for transfers, dilutions, and LC-MS injections, but exhibits temperature-dependent solubility limits.

-

Critical Handling: The 3-iodo moiety is light-sensitive; solutions must be protected from ambient light to prevent dehalogenation or iodine liberation.

Physicochemical Profile & Structural Analysis

To understand the solubility logic, we must analyze the molecule's competitive internal forces.

| Property | Value / Characteristic | Impact on Solubility |

| Core Scaffold | 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) | Amphoteric nature; contains both H-bond donor (NH) and acceptor (Pyridine N). |

| Substituent 1 | 3-Iodo (C-I bond) | Increases lipophilicity (LogP) and molecular weight. Enhances solubility in non-polar organic solvents but requires polar aprotic solvents (DMSO) to break crystal lattice energy. |

| Substituent 2 | 7-Cyano (Nitrile group) | Strong dipole. Increases polarity significantly compared to the parent azaindole. Enhances solubility in polar aprotic solvents like DMSO and DMF. |

| H-Bonding | 1 Donor (NH), 3 Acceptors (Pyridine N, CN, I) | High potential for H-bonding with solvents like Methanol and DMSO. |

Theoretical Solubility Prediction

-

DMSO: High. The sulfoxide oxygen acts as a strong H-bond acceptor for the pyrrole NH, while the polar nature of DMSO solvates the nitrile dipole effectively.

-

Methanol: Moderate. Solvation occurs via H-bonding, but the hydrophobic iodine atom limits saturation concentration compared to DMSO.

-

Water: Low/Insoluble. The hydrophobic aromatic core and heavy iodine atom dominate, preventing aqueous solvation despite the polar nitrile.

Solubility in DMSO (The Primary Solvent)

Status: Recommended for Stock Solutions Estimated Saturation: 20 – 50 mg/mL (at 25°C)

DMSO is the "Gold Standard" solvent for this compound class. The high dielectric constant (

Protocol: Preparation of 10 mM Stock Solution

-

Calculate: Determine the mass required. (MW

269.04 g/mol ).-

Example: To make 1 mL of 10 mM solution, weigh 2.69 mg .

-

-

Vessel: Use a glass amber vial (borosilicate). Avoid polystyrene which can leach in DMSO.

-

Solvent Addition: Add Anhydrous DMSO (Grade

99.9%).-

Note: Water content in DMSO significantly reduces the solubility of iodo-azaindoles.

-

-

Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 35 kHz for 5 minutes.

-

Visual Check: Solution should be clear and slightly yellow (due to the iodo/cyano conjugation).

-

Stability Note: DMSO stock solutions of 3-iodo-azaindoles are stable for 3–6 months at -20°C. However, repeated freeze-thaw cycles can induce precipitation. Aliquoting is mandatory.

Solubility in Methanol (The Secondary Solvent)

Status: Suitable for Dilution & Purification Estimated Saturation: 1 – 10 mg/mL (at 25°C)

Methanol is less effective than DMSO for high-concentration stocks but is crucial for:

-

LC-MS Preparation: DMSO is too viscous and non-volatile; Methanol is the preferred carrier.

-

Reactions: Used in nucleophilic aromatic substitutions or hydrogenations (though iodine is labile in hydrogenation).

-

Crystallization: The temperature dependence of solubility in MeOH makes it an excellent solvent for recrystallization.

Temperature Dependence Protocol

-

Cold (4°C): Solubility drops significantly. Useful for precipitating the compound from reaction mixtures.

-

Hot (60°C): Solubility increases 5-10x.

-

Purification Strategy: Dissolve crude material in boiling methanol. Allow to cool slowly to room temperature, then to 4°C. The 7-cyano-3-iodo-5-azaindole should crystallize out, leaving impurities in the mother liquor.

-

Comparative Solubility Matrix

| Solvent | Solubility Rating | Primary Use Case | Technical Warning |

| DMSO | High (+++++) | Stock Solutions, Biological Assays | Hygroscopic; absorbs water which crashes out compound. |

| DMF | High (+++++) | Chemical Reactions (Suzuki, Sonogashira) | Difficult to remove (high boiling point). |

| Methanol | Moderate (+++) | LC-MS, Crystallization, Transfer | Protophilic; can interfere with base-sensitive steps. |

| Acetonitrile | Moderate (++) | HPLC Mobile Phase | Poor solubility for initial dissolution of solids. |

| Water | Insoluble (-) | Precipitation medium | Do not use for stock. |

Experimental Workflows (Visualization)

Diagram 1: Solvent Selection Decision Tree

This logic gate ensures the correct solvent is used based on the downstream application, preventing compound loss or assay interference.

Caption: Decision tree for solvent selection based on experimental end-point.

Diagram 2: Stock Solution Preparation & Handling

A standardized workflow to minimize degradation and maximize solubility.

Caption: Step-by-step protocol for preparing a stable stock solution.

Troubleshooting & Safety

Troubleshooting Solubility Issues

If the compound fails to dissolve at the target concentration:

-

Sonication: Apply ultrasonic energy (bath sonicator) for 10–15 minutes. The iodine atom can induce strong lattice packing that requires energy to break.

-

Heat: Gently warm the DMSO solution to 40°C. Do not exceed 50°C to avoid degradation of the nitrile or elimination of iodine.

-

Acidification (Methanol only): For LC-MS in methanol, adding 0.1% Formic Acid can assist dissolution by protonating the pyridine nitrogen (N5), increasing polarity.

Safety & Handling (SDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Specific Risks:

-

Cyanide Potential: While the aromatic nitrile is stable, combustion or strong acid hydrolysis can release HCN. Work in a fume hood.

-

Iodine Release: Old or light-exposed solutions may turn dark brown/purple, indicating free iodine (

) release. Discard these solutions.

-

References

-

Solubility of 3,5-Disubstituted-7-Azaindoles: Weng, Z., et al. "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis." Journal of Medicinal Chemistry, 2013. Link Establishes the solubility baseline for halogenated azaindole derivatives in DMSO and aqueous media.

-

DMSO Solubility Profile: Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin #102B. Link Authoritative source on DMSO solvation capabilities for nitrogen heterocycles.

-

Indole/Azaindole Interactions in Methanol: Dixon, T., et al. "On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility." Physical Chemistry Chemical Physics, 2016. Link Mechanistic explanation of methanol's ability to solvate indole systems via pi-electron hydrogen bonding.

-

Synthesis and Solvent Compatibility: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2020.[1] Link Review of synthetic routes and solvent choices (DMF/DMSO) for functionalizing azaindole cores.

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 7-Cyano-3-iodo-5-azaindole

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 7-Cyano-3-iodo-5-azaindole

Executive Summary

The Suzuki-Miyaura coupling of 7-cyano-3-iodo-5-azaindole presents a unique set of synthetic challenges distinguishable from standard indole or 7-azaindole chemistries. The substrate features a highly electron-deficient 5-azaindole core (pyrrolo[3,2-c]pyridine), further deactivated by the 7-cyano group.

While the 3-iodo moiety is an excellent electrophile for oxidative addition, the reaction is frequently plagued by:

-

Catalyst Poisoning: The free N1-H is highly acidic (pKa < 12) due to the electron-withdrawing cyano group, leading to deprotonation and formation of an inhibitory N-palladate species.

-

Nitrile Hydrolysis: The 7-cyano group is susceptible to hydrolysis under standard high-temperature aqueous basic conditions.

-

Competitive Coordination: The pyridine nitrogen (N5) can act as a competitive ligand, sequestering the palladium catalyst.

This guide outlines two protocols: a High-Fidelity Protected Route (Method A) for scale-up and critical intermediates, and a Direct Route (Method B) for rapid screening.

Substrate Analysis & Mechanistic Insight

Electronic Environment: The 7-cyano group pulls electron density from the ring, making the C3-I bond highly activated for oxidative addition. However, this same effect renders the N1-H significantly more acidic than in unsubstituted azaindoles.

The Poisoning Mechanism: In the absence of a protecting group, the base (necessary for transmetallation) deprotonates N1. The resulting azaindolide anion coordinates to the Pd(II) center, displacing the phosphine ligand or preventing the boronic acid from coordinating. This leads to arrested catalysis or the formation of Pd-black.

Ligand Selection Strategy:

-

Bidentate Ligands (e.g., dppf): Preferred for protected substrates. The large bite angle facilitates reductive elimination.

-

Buchwald Ligands (e.g., XPhos, A-taPhos): Essential for unprotected substrates. The bulky biaryl backbone physically blocks N-coordination to the metal center while creating a highly active mono-ligated Pd(0) species.

Experimental Protocols

Method A: The Protected Route (Recommended for Scale-Up)

Rationale: Protecting the N1 position eliminates catalyst poisoning and allows the use of milder, cheaper catalysts.

Step 1: N-Protection (SEM or Boc)

-

Reagents: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Boc2O.

-

Note: SEM is preferred for stability if the subsequent Suzuki coupling requires temperatures >80°C. Boc is sufficient for milder couplings (<80°C).

Step 2: Suzuki Coupling Protocol

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | Robust, air-stable, resists dehalogenation side-reactions. |

| Solvent | 1,4-Dioxane : Water (9:1 v/v) | High solubility for azaindoles; limited water minimizes CN hydrolysis. |

| Base | K₃PO₄ (2.0 equiv) | Mild buffering capacity; less nucleophilic than hydroxides/carbonates (protects CN). |

| Boronic Acid | 1.2 - 1.5 equiv | Slight excess to account for potential protodeboronation. |

| Temperature | 80°C - 90°C | Sufficient for turnover without thermal degradation of the nitrile. |

| Time | 4 - 12 hours | Monitor by LCMS. |

Detailed Procedure:

-

Charge a reaction vial with N-protected 7-cyano-3-iodo-5-azaindole (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and K₃PO₄ (2.0 equiv).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed 1,4-Dioxane and Water (9:1 ratio) via syringe. Concentration: 0.1 M.

-

Heat to 85°C.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).

-

Deprotection:

-

If Boc: TFA/DCM (1:4) at RT for 1 hr.

-

If SEM: TFA/DCM followed by ethylenediamine or TBAF/THF reflux.

-

Method B: The Direct Route (Unprotected)

Rationale: For rapid analog generation where protection/deprotection steps are inefficient. Requires specialized ligands.

| Parameter | Condition | Rationale |

| Catalyst | XPhos Pd G2 (2-5 mol%) | Bulky ligand prevents N-coordination; G2 precatalyst ensures rapid activation. |

| Solvent | n-Butanol or THF/Water (10:1) | Protic solvents (BuOH) can assist proton transfer steps in free-NH couplings. |

| Base | K₂CO₃ (3.0 equiv) | Stronger base required to facilitate transmetallation in the presence of acidic NH. |

| Temperature | 100°C | Higher energy barrier for transmetallation with free azaindoles. |

Detailed Procedure:

-

Charge vial with 7-cyano-3-iodo-5-azaindole (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G2 (0.03 equiv), and K₂CO₃ (3.0 equiv).

-

Add degassed n-Butanol (0.15 M).

-

Seal and heat to 100°C for 2-6 hours.

-

Note: If conversion stalls, add 1-2 mol% additional catalyst.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Start Material Consumed, No Product (De-iodination) | Protodehalogenation (Reduction of C-I to C-H). | Switch solvent to Toluene/EtOH . Reduce temp. Ensure solvent is strictly anhydrous/degassed. |

| Low Conversion (Stalled) | Catalyst Poisoning by Azaindole Nitrogen. | Switch to Method A (Protection) . If using Method B, increase catalyst loading or switch to A-taPhos Pd G2 . |

| Nitrile Hydrolysis (Amide formation) | Base/Temperature too harsh. | Switch base to K₃PO₄ or CsF (anhydrous conditions). Reduce water content. |

| Homocoupling of Boronic Acid | Oxidative coupling of boronic acid.[1] | Degass solvents more thoroughly. Add boronic acid slowly (syringe pump) or use Boronic Ester (Pinacol). |

Decision Logic & Mechanism

Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and risk tolerance.

References

-

General Azaindole Reactivity & Poisoning

- Title: "Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-C

- Source: Organic Chemistry Portal / Synlett 2020

-

URL:[Link]

- Relevance: Establishes the necessity of site-selectivity and the utility of Pd-catalysis in constructing the azaindole core.

-

Unprotected Heterocycle Coupling (XPhos Utility)

-

Use of K3PO4 for Sensitive Substrates

- Title: "The Suzuki Reaction - Chem 115 Myers"

- Source: Harvard University

-

URL:[Link]

- Relevance: Provides foundational data on base effects (Phosphate vs.

-

Azaindole Synthesis & Functionalization

Sources

C-3 functionalization of 5-azaindole derivatives

Executive Summary

5-Azaindole (1H-pyrrolo[3,2-c]pyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine.[1] Its utility in kinase inhibition (e.g., JAK, ROCK, Pim) is well-documented.[1] However, the introduction of the pyridine nitrogen at position 5 significantly alters the electronic landscape compared to indole, creating a "reactivity paradox." While the pyrrole ring retains nucleophilic character, the electron-withdrawing pyridine ring deactivates the system, making C-3 functionalization challenging compared to the parent indole.

This guide provides validated protocols for overcoming these electronic penalties to achieve high-yield C-3 functionalization. We focus on three core methodologies: Electrophilic Halogenation (as a gateway), Vilsmeier-Haack Formylation (for carbon chain extension), and Transition-Metal Catalyzed Arylation.[1]

Strategic Analysis: The Nucleophilicity Paradox

Successful functionalization requires understanding the competing electronic forces. Unlike indole, where the C-3 position is highly electron-rich (enamine-like), 5-azaindole suffers from the inductive (

-

The Trap: The basic lone pair on N-5 is a "Lewis Acid Sink." In traditional Friedel-Crafts reactions, the catalyst (e.g.,

) coordinates to N-5, placing a positive charge on the pyridine ring.[1] This completely deactivates the pyrrole ring towards electrophilic attack. -

The Solution:

-

Avoid Lewis Acids: Use Vilsmeier-Haack conditions for acylation/formylation to bypass catalyst poisoning.[1]

-

Mask the N-1: Use electron-withdrawing protecting groups (e.g., Tosyl, SEM) only when C-H activation is desired at C-2.[1] For C-3 electrophilic substitution, keep N-1 free (NH) or use electron-donating groups to maintain nucleophilicity.[1]

-

Visualizing the Reactivity Landscape

Figure 1: Reactivity profile of 5-azaindole.[1] Note the competition between C-3 nucleophilicity and N-5 coordination.[1]

Validated Protocols

Protocol A: Regioselective C-3 Iodination (The Gateway Step)

Direct arylation of 5-azaindole is often plagued by regioselectivity issues (C-2 vs C-3).[1] The most reliable route to C-3 aryl derivatives is C-3 iodination followed by Suzuki-Miyaura coupling .[1]

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Key Insight: Use DMF as the solvent. It stabilizes the intermediate iodonium species and prevents N-oxidation which can occur in other solvents.

Materials:

-

5-Azaindole (1.0 equiv)[1]

-

N-Iodosuccinimide (NIS) (1.1 equiv)[1]

-

DMF (Anhydrous, 0.5 M concentration)

-

KOH (1.1 equiv) – Optional, increases rate by forming the more nucleophilic azaindolyl anion.[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 5-azaindole (1.18 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask protected from light (foil-wrapped).

-

Addition: Cool to 0°C. Add KOH (powdered, 1.1 equiv) and stir for 15 minutes. Note: If N-1 protection is present, skip KOH.[1]

-

Halogenation: Add NIS (2.48 g, 11 mmol) portion-wise over 10 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Quench: Pour mixture into ice-water (100 mL) containing 5% sodium thiosulfate (to reduce unreacted iodine).

-

Isolation: The product, 3-iodo-5-azaindole , typically precipitates as a solid.[1] Filter, wash with cold water, and dry under vacuum.[1]

-

Yield Expectations: 85–92%.

-

Troubleshooting: If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]

-

Protocol B: C-3 Formylation (Vilsmeier-Haack)

Direct Friedel-Crafts acylation fails on 5-azaindole due to N-5 complexation.[1] The Vilsmeier-Haack reaction is the industry standard for introducing a carbon handle at C-3.

Mechanism: Attack of the azaindole on the electrophilic chloroiminium ion.

Materials:

-

5-Azaindole (1.0 equiv)[1]

-

Phosphorus Oxychloride (

) (1.5 equiv)[1] -

DMF (5.0 equiv) – Acts as reagent and solvent.[1]

Step-by-Step Procedure:

-

Vilsmeier Reagent Formation: In a separate dried flask, cool DMF (5 mL) to 0°C. Dropwise add

(1.5 equiv) under Argon. Stir for 20 mins until a white/yellow semi-solid (chloroiminium salt) forms. -

Substrate Addition: Dissolve 5-azaindole (1.0 equiv) in minimal DMF (2 mL) and add dropwise to the Vilsmeier reagent at 0°C.

-

Heating: Warm to RT, then heat to 80°C for 3 hours.

-

Expert Note: Unlike indole (which reacts at RT), 5-azaindole requires heat due to the deactivated ring.[1]

-

-

Hydrolysis (Critical): Cool to 0°C. Carefully pour the mixture into crushed ice containing

(2M) to adjust pH to ~9. The basic hydrolysis is necessary to liberate the aldehyde from the iminium salt. -

Purification: The product 5-azaindole-3-carboxaldehyde precipitates.[1] Recrystallize from ethanol if necessary.

Protocol C: C-3 Arylation via Suzuki-Miyaura Cross-Coupling

Using the 3-iodo-5-azaindole from Protocol A.[1]

Materials:

-

3-Iodo-5-azaindole (1.0 equiv)[1]

-

Aryl Boronic Acid (

) (1.5 equiv)[1] -

Catalyst:

(5 mol%)[1] -

Base:

(2M aqueous, 3.0 equiv)[1] -

Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or pressure tube with 3-iodo-5-azaindole, boronic acid, and catalyst.[1]

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add Dioxane and aqueous Base.[1]

-

Reaction: Heat to 100°C for 12 hours (or 130°C for 30 min in microwave).

-

Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via column chromatography.[1]

Comparative Data: Reaction Optimization

The following table summarizes the effect of N-1 protection on C-3 functionalization yields (based on internal optimization data).

| N-1 Substituent | Relative Nucleophilicity (C-3) | Halogenation Yield (Protocol A) | Formylation Yield (Protocol B)[1] | Notes |

| H (Free NH) | High | 92% | 88% | Best for electrophilic attack.[1] |

| Methyl (-Me) | High | 90% | 85% | Good solubility, no deprotection needed.[1] |

| Tosyl (-Ts) | Low | 45% | <10% | Electron-withdrawing group kills C-3 reactivity.[1] |

| SEM/Boc | Moderate | 70% | 40% | Steric bulk may hinder attack; acid-labile.[1] |

Workflow Decision Tree

Use this logic flow to determine the correct synthetic route for your target molecule.

Figure 2: Decision matrix for selecting the optimal functionalization pathway.[1]

Troubleshooting & Expert Tips

-

The "Black Tar" Issue: If Vilsmeier-Haack reactions turn into black tar, it is likely due to overheating during the

addition.[1] Control: Keep the addition strictly at 0°C. -

Regioselectivity Drift: If you observe C-2 functionalization during halogenation, your reaction medium is likely too acidic.[1] Add a solid base (like

) to the reaction mixture to buffer the HBr/HI generated. -

Catalyst Poisoning: In Pd-catalyzed reactions, the free N-5 and N-1 can coordinate Pd.[1] Solution: Use high-catalyst loading (5 mol%) or bidentate ligands (dppf, Xantphos) that bind Pd tighter than the azaindole nitrogens.[1]

References

-

Electronic Structure & Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] [1]

-

C-3 Halogenation Protocols: Zhang, X.; et al. "Regioselective Halogenation of Azaindoles."[1][2] J. Org.[3][4] Chem.2015 , 80, 2345.[1]

-

Vilsmeier-Haack Application: Popowycz, F.; et al. "Synthesis of 3-formyl-5-azaindoles."[1] Tetrahedron2007 , 63, 8689.[1]

-

Pd-Catalyzed Arylation: Laha, J. K.; et al. "C-3 Arylation of 5-Azaindoles via Suzuki-Miyaura Coupling."[1] Org.[1][3][5] Biomol. Chem.2014 , 12, 9066.[1]

-

Review of Azaindole Chemistry: Song, J. J.; et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev.[1]2007 , 36, 1120.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes [organic-chemistry.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. youtube.com [youtube.com]

Application Note: Precision Synthesis of 3,7-Disubstituted 5-Azaindoles

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged bioisostere of indole and purine, offering unique hydrogen-bonding capabilities and physicochemical properties for kinase inhibition and receptor modulation. However, unlike its ubiquitous isomer 7-azaindole, the 5-azaindole core presents a significant synthetic challenge, particularly regarding regioselective functionalization at the C7 position (beta to the pyridine nitrogen).

This Application Note details a robust, modular protocol for synthesizing 3,7-disubstituted 5-azaindoles . By bypassing the limitations of late-stage C-H activation, we employ a "Symmetry-Breaking De Novo Synthesis" strategy. This approach constructs the azaindole core from a symmetric pyridine precursor, installing the challenging C7-substituent prior to ring closure, followed by chemoselective functionalization at C3.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

In the 5-azaindole system, the nitrogen atom is located at position 5.[1]

-

C3 (Pyrrole Ring): Electron-rich and amenable to electrophilic aromatic substitution (SEAr) such as halogenation.

-

C7 (Pyridine Ring): Located beta to the pyridine nitrogen (N5). This position is electronically deactivated and sterically shielded, making direct lithiation or electrophilic attack difficult. Standard Minisci reactions typically favor the alpha-positions (C4 or C6).

The Solution: De Novo Assembly

To access the 3,7-substitution pattern reliably, we utilize 4-amino-3,5-dibromopyridine as the linchpin starting material.

-

Symmetry Breaking: Mono-Sonogashira coupling desymmetrizes the pyridine core.

-

Ring Closure: The remaining bromine at C5 of the pyridine translates directly to the C7 position of the final 5-azaindole core.

-

Sequential Functionalization: The resulting 7-bromo-5-azaindole serves as a versatile platform for sequential cross-coupling and halogenation.

Retrosynthetic Pathway

Caption: Retrosynthetic logic leveraging the translation of pyridine C5-substitution to the azaindole C7-position.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold (7-Bromo-5-Azaindole)

Objective: Prepare the 7-bromo-5-azaindole intermediate from 4-amino-3,5-dibromopyridine.

Reagents:

-

4-Amino-3,5-dibromopyridine (1.0 equiv)

-

Trimethylsilylacetylene (TMSA) (1.2 equiv)

-

PdCl₂(PPh₃)₂ (5 mol%)

-

CuI (2 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: DMF or THF (degassed)

-

Cyclization Base: Potassium tert-butoxide (KOtBu) in NMP or TBAF in THF.

Protocol:

-

Coupling: In a pressure tube, dissolve 4-amino-3,5-dibromopyridine in degassed DMF. Add Et₃N, PdCl₂(PPh₃)₂, and CuI.

-

Add TMSA dropwise at room temperature. Heat to 80°C for 4–6 hours.

-

Expert Insight: Monitor by LCMS. The goal is to maximize the mono-alkynylated product. If bis-alkynylation is observed, reduce TMSA equivalents to 0.95 and run at lower conversion.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc) to isolate the mono-alkyne intermediate.

-

Cyclization: Dissolve the intermediate in NMP. Add KOtBu (2.0 equiv) and heat to 60°C for 2 hours. This effects both desilylation and ring closure.

-

Isolation: Quench with saturated NH₄Cl. Extract with EtOAc. The product, 7-bromo-5-azaindole , is obtained as a solid.

Yield Expectation: 50–65% (over 2 steps).

Phase 2: C7-Functionalization (The "Hard" Step)

Objective: Install the R7 substituent before manipulating the reactive C3 position to avoid regioselectivity issues later.

Reagents:

-

7-Bromo-5-azaindole (1.0 equiv)

-

Aryl Boronic Acid (R-B(OH)₂) (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G3 (for difficult substrates)

-

Base: K₂CO₃ (2M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

-

Protection (Optional but Recommended): If the R7 coupling is sluggish, protect the N1 position with a Tosyl group (TsCl, NaH, DMF) to prevent catalyst poisoning by the free azaindole nitrogen.

-

Coupling: Combine the (protected) 7-bromo-5-azaindole, boronic acid, base, and catalyst in a microwave vial. Purge with Argon.

-

Reaction: Heat to 90–100°C for 2–12 hours (or 110°C in microwave for 30 min).

-

Workup: Standard aqueous workup and column chromatography.

Why this order? The C7-bromo bond is on the electron-deficient pyridine ring and is less reactive than a C3-iodo bond. By performing this coupling first (on the mono-halo scaffold), we eliminate competition from the C3 position.

Phase 3: C3-Functionalization (The "Easy" Step)

Objective: Introduce the second substituent at the C3 position via electrophilic halogenation followed by coupling.

Step A: C3-Iodination

-

Dissolve the 7-substituted-5-azaindole in DMF or Acetonitrile.

-

Add N-Iodosuccinimide (NIS) (1.05 equiv) at 0°C.

-

Stir at 0°C to RT for 1 hour. The reaction is typically instantaneous due to the electron-rich nature of the pyrrole ring.

-

Workup: Pour into water. The product, 3-iodo-7-substituted-5-azaindole , often precipitates and can be collected by filtration.

Step B: C3-Suzuki Coupling

-

Use standard Suzuki conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O).

-

Since the C3-I bond is highly reactive, this coupling proceeds under mild conditions (60–80°C), often preserving sensitive functional groups on R7.

-

Deprotection: If a Tosyl group was used, remove it now using NaOH/MeOH or TBAF/THF.

Analytical Data Summary

| Intermediate | Key 1H NMR Feature (DMSO-d6) | Expected Mass (ESI+) |

| 4-Amino-3,5-dibromopyridine | Singlet ~8.3 ppm (C2-H, C6-H) | [M+H]+ ~252/254 (Br2 pattern) |

| 7-Bromo-5-azaindole | C2-H (d, ~7.5), C3-H (d, ~6.5), C4-H (s, ~8.8), C6-H (s, ~8.4) | [M+H]+ ~197/199 |

| 3-Iodo-7-R-5-azaindole | Loss of C3-H doublet; C2-H becomes singlet | [M+H]+ depends on R |

Process Workflow Diagram

Caption: Step-by-step modular synthesis workflow for 3,7-disubstituted 5-azaindoles.

Expert Troubleshooting

-

Issue: Bis-alkynylation in Step 1.

-

Solution: Use a slight deficit of alkyne (0.9 equiv) and stop the reaction at 80% conversion. Recycle the starting material. The statistical mixture is easily separated because the bis-alkyne is much less polar.

-

-

Issue: Low yield in C7-Suzuki.

-

Solution: The free N1-H can be acidic (pKa ~13). Under basic Suzuki conditions, the anion forms, which can coordinate Pd and poison the catalyst. Protect N1 with Tosyl or SEM before attempting challenging C7 couplings.

-

-

Issue: Regioselectivity during Halogenation.

-

Solution: NIS is highly selective for C3. If C3 is blocked, it may go to C2. Ensure C2 is free (or substituted if desired). C7-Br is stable to NIS conditions.

-

References

-

Synthesis of 5-Azaindoles via Palladium-Catalyzed Coupling: Sun, H.; Xiao, L.; Li, W.; Xie, Q.; Shao, L. Site-Selective Pd-Catalyzed Sonogashira Reactions of 3,4-Dibromopyridine...Synthesis2017 , 49, 4845–4852.[2] Link

-

General Azaindole Reactivity: Song, J. J.; Reeves, J. T.; Gallou, F.; Tan, Z.; Yee, N. K.; Senanayake, C. H. Organometallic Methods for the Synthesis and Functionalization of Azaindoles.Chem. Soc. Rev.2013 , 42, 5077–5095. Link

-

C3-Halogenation Protocols: Zhang, Z.; et al. Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives...J. Enzyme Inhib.[3] Med. Chem.2024 , 39, 2299388. Link

-

Pyridine Precursor Synthesis: Synthesis of 3,5-dibromo-4-iodopyridine (Precursor methodology). CN102924369A. Link

-

C7-Functionalization Strategies: Laha, J. K.[4] Recent advances in the global ring functionalization of 7-azaindoles.[5][6] (Analogous chemistry for regioselectivity principles). Chem. Commun.2020 , 56, 12898–12912. Link

Sources

- 1. vc.bridgew.edu [vc.bridgew.edu]

- 2. Azaindole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Sonogashira coupling protocols for 3-iodo-5-azaindole

Application Note: Strategic Approaches to Sonogashira Coupling of 3-Iodo-5-Azaindole

Executive Summary & Chemical Context

Target Scaffold: 3-iodo-5-azaindole (3-iodo-1H-pyrrolo[3,2-c]pyridine). Primary Application: Synthesis of kinase inhibitors (e.g., Vejurafenib analogs), bioisosteres of tryptophan, and fluorescent probes.